An In-depth Technical Guide to 3-(Piperidin-3-yl)propanoic Acid
An In-depth Technical Guide to 3-(Piperidin-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Piperidin-3-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates its chemical and physical properties, provides a detailed synthetic protocol, and explores its potential biological activities, with a focus on its interaction with GABA receptors.
Chemical and Physical Properties
3-(Piperidin-3-yl)propanoic acid, with the CAS Number 1822-31-7, is a piperidine derivative with a propanoic acid substituent at the 3-position of the piperidine ring.[1] Its hydrochloride salt is also commercially available under the CAS Number 71985-82-5.[2] The fundamental properties of the free base are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1822-31-7 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol | |
| Appearance | Solid (predicted) | |
| Storage Temperature | 2-8°C | [1] |
Synthesis of 3-(Piperidin-3-yl)propanoic Acid
A common synthetic route to 3-(piperidin-3-yl)propanoic acid involves the reduction of a pyridine precursor. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis of 3-(piperidin-3-yl)propanoic acid from 3-(pyridin-3-yl)propanoic acid.
Materials:
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3-(Pyridin-3-yl)propanoic acid
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Ethanol
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Concentrated Hydrochloric Acid
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Platinum(IV) oxide (Adam's catalyst)
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Hydrogen gas
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Diatomaceous earth
Procedure:
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Dissolution: Dissolve 3-(pyridin-3-yl)propanoic acid in ethanol.
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Acidification: Add concentrated hydrochloric acid to the solution.
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Catalyst Addition: Add Platinum(IV) oxide to the acidic solution.
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Hydrogenation: Subject the mixture to hydrogenation at 3 atmospheres of hydrogen pressure for 24 hours.
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Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
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Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to yield pure 3-(piperidin-3-yl)propanoic acid hydrochloride.
Workflow for the Synthesis of 3-(Piperidin-3-yl)propanoic Acid
Caption: Synthetic workflow for 3-(Piperidin-3-yl)propanoic acid.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
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-CH₂-COOH: ~2.3-2.6 ppm (triplet)
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Piperidine ring protons: A complex multiplet pattern between ~1.2-3.5 ppm.
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-COOH: A broad singlet typically above 10 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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-COOH: ~175-180 ppm
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-CH₂-COOH: ~30-35 ppm
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Piperidine ring carbons: Multiple signals between ~20-55 ppm.
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 157. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the piperidine ring.
Biological Activity and Signaling Pathways
Piperidine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs). Given its structural similarity to GABA (γ-aminobutyric acid), 3-(Piperidin-3-yl)propanoic acid is a candidate for interaction with GABA receptors.
GABA Receptor Signaling
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main types of receptors: GABA_A and GABA_B.
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GABA_A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a rapid inhibitory effect.
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GABA_B Receptors: These are metabotropic GPCRs that, upon activation, initiate a signaling cascade through G-proteins. This can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of potassium and calcium channels, resulting in a slower and more prolonged inhibitory response.
GABA_B Receptor Signaling Pathway
Caption: Simplified GABA_B receptor signaling pathway.
Experimental Protocol: GABA_B Receptor Binding Assay
To evaluate the affinity of 3-(Piperidin-3-yl)propanoic acid for the GABA_B receptor, a competitive radioligand binding assay can be performed.
Materials:
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Rat brain membranes (source of GABA_B receptors)
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[³H]-GABA (radioligand)
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3-(Piperidin-3-yl)propanoic acid (test compound)
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Baclofen (positive control)
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Tris-HCl buffer
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Glass fiber filters
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Scintillation counter
Procedure:
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Membrane Preparation: Prepare a suspension of rat brain membranes in Tris-HCl buffer.
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Assay Setup: In a series of tubes, combine the membrane suspension, a fixed concentration of [³H]-GABA, and varying concentrations of the test compound (3-(Piperidin-3-yl)propanoic acid) or the positive control (baclofen). Include a set of tubes with only the membrane suspension and [³H]-GABA to determine total binding, and another set with an excess of unlabeled GABA to determine non-specific binding.
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Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) to allow for binding equilibrium to be reached.
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Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand.
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Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.
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Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Workflow for GABA_B Receptor Binding Assay
Caption: General workflow for a radioligand binding assay.
Conclusion
3-(Piperidin-3-yl)propanoic acid is a readily synthesizable compound with potential for biological activity, particularly at GABA receptors. This guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
(Illustrative structure, exact image not available from search)